REACTION_CXSMILES
|
[NH2:1][CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:8][CH3:9])[O:6][CH3:7].C(N(CC)CC)C.[CH3:19][Si:20](Cl)([CH3:22])[CH3:21]>ClCCl>[CH3:19][Si:20]([CH3:22])([CH3:21])[N:1]([CH2:2][CH2:3][CH2:4][Si:5]([O:10][CH3:11])([O:6][CH3:7])[O:8][CH3:9])[Si:20]([CH3:22])([CH3:21])[CH3:19]
|
Name
|
|
Quantity
|
0.398 mol
|
Type
|
reactant
|
Smiles
|
NCCC[Si](OC)(OC)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0.8 mol
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
Upon completion of reaction
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](N([Si](C)(C)C)CCC[Si](OC)(OC)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 89% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |